molecular formula C8H5BrFIO2 B13927115 Methyl 5-bromo-3-fluoro-2-iodobenzoate

Methyl 5-bromo-3-fluoro-2-iodobenzoate

Cat. No.: B13927115
M. Wt: 358.93 g/mol
InChI Key: APHKBIHKGVEYHI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-fluoro-2-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-fluoro-2-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:

    Bromination: Introduction of a bromine atom into the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Fluorination: Introduction of a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom using iodine (I2) or iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-fluoro-2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Methyl 5-bromo-3-fluoro-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 3-iodobenzoate
  • Methyl 2-bromobenzoate
  • Methyl 3-bromobenzoate
  • Methyl 2-iodobenzoate

Uniqueness

Methyl 5-bromo-3-fluoro-2-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. This unique combination of substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C8H5BrFIO2

Molecular Weight

358.93 g/mol

IUPAC Name

methyl 5-bromo-3-fluoro-2-iodobenzoate

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3

InChI Key

APHKBIHKGVEYHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)F)I

Origin of Product

United States

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